2-Chloro-7-methylquinoxaline

Description

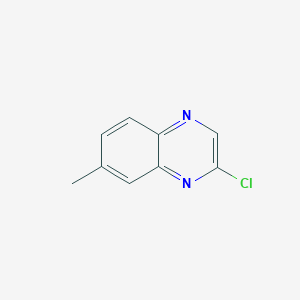

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-7-methylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-2-3-7-8(4-6)12-9(10)5-11-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTMISOVULFCFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343268 | |

| Record name | 2-Chloro-7-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90272-84-7 | |

| Record name | 2-Chloro-7-methylquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90272-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-7-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-7-methylquinoxaline CAS number and properties

An In-depth Technical Guide to 2-Chloro-7-methylquinoxaline

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Chemical Identity and Properties

This compound is a substituted quinoxaline derivative. Its chemical structure consists of a fused pyrazine and benzene ring system, with a chlorine atom at the 2-position and a methyl group at the 7-position.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 90272-84-7[1][2][3] |

| Molecular Formula | C₉H₇ClN₂[1][2][3] |

| Molecular Weight | 178.62 g/mol [1][3] |

| Synonyms | 2-Chlor-7-methyl-chinoxalin, Quinoxaline, 2-chloro-7-methyl-[2][3] |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Boiling Point | 272.5 °C at 760 mmHg[2] |

| Density | 1.292 g/cm³[2] |

| Flash Point | 144.8 °C[2] |

| Refractive Index | 1.643[2] |

| Storage | 2-8°C, Keep in a dry and cool condition[1][2] |

Synthesis and Reactivity

Quinoxaline derivatives are valuable in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[4][5] The chloro-substituent at the 2-position of the quinoxaline ring is a key reactive site, making it a versatile intermediate for the synthesis of more complex molecules through nucleophilic substitution reactions.[4][6]

Applications in Drug Development

The quinoxaline scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for various therapeutic applications.[5] this compound serves as a crucial building block for the synthesis of biologically active compounds. The reactivity of the chlorine atom allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships and the optimization of lead compounds.[5]

Quinoxaline derivatives have been shown to exhibit their therapeutic effects through different mechanisms, including the inhibition of enzymes like topoisomerase II, which are critical for DNA replication in cancer cells.[5]

Experimental Protocols

While specific experimental protocols for this compound were not found in the search results, the following sections provide representative methodologies for the synthesis and reaction of closely related quinoxaline derivatives.

General Synthesis of 2-Chloroquinolines

A general method for the preparation of 2-chloroquinolines involves the reaction of the corresponding 1-methylquinolin-2(1H)-one with a chlorinating agent.[7]

Reaction: 1-Methylquinolin-2(1H)-one → 2-Chloroquinoline

Reagents and Conditions:

-

Triphenylphosphine

-

Trichloroisocyanuric acid

-

Heat at 130-140 °C under an inert atmosphere (e.g., argon)[7]

Procedure:

-

A mixture of triphenylphosphine and trichloroisocyanuric acid is heated under an argon atmosphere.

-

The corresponding methylquinolin-2(1H)-one is added to the reaction mixture.

-

The mixture is heated at 130-140 °C for several hours.

-

After the reaction is complete, the mixture is dissolved in a suitable organic solvent (e.g., CH₂Cl₂) and neutralized with a base (e.g., triethylamine).

-

The product is purified using silica gel column chromatography.[7]

Caption: General workflow for the synthesis of 2-chloroquinoxalines.

Nucleophilic Substitution Reaction

The chlorine atom at the 2-position of this compound is susceptible to nucleophilic attack, allowing for the introduction of various substituents. A common reaction is the substitution with amines to form 2-aminoquinoxaline derivatives, which are often biologically active.

Reaction: 2-Chloroquinoxaline + Amine → 2-Aminoquinoxaline derivative

Reagents and Conditions:

-

2-Chloroquinoxaline

-

Substituted amine

-

Pyridine (as a base and solvent)

-

Conventional heating or microwave irradiation[8]

Procedure:

-

2-Chloroquinoxaline and the desired amine are dissolved in pyridine.

-

The reaction mixture is heated under reflux or subjected to microwave irradiation until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to yield the desired 2-aminoquinoxaline derivative.[8]

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Information

| Category | Information |

|---|---|

| Pictogram | GHS07 (Exclamation Mark)[1] |

| Signal Word | Warning[1] |

| Hazard Statements | H302: Harmful if swallowed[1] H315: Causes skin irritation[1] H319: Causes serious eye irritation[1] H335: May cause respiratory irritation[1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray[1] P280: Wear protective gloves/protective clothing/eye protection/face protection[9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1] |

Users should consult the full Safety Data Sheet (SDS) before handling this compound.

Logical Relationships in Drug Discovery

The development of new drugs based on the quinoxaline scaffold often follows a logical progression from a starting building block to a potential drug candidate.

Caption: Logical workflow for quinoxaline-based drug discovery.

References

- 1. 90272-84-7 | this compound - Moldb [moldb.com]

- 2. This compound, CasNo.90272-84-7 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

- 3. parchem.com [parchem.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development | MDPI [mdpi.com]

- 7. 2-chloro-7-methylquinoline synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. cpachem.com [cpachem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-7-methylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Chloro-7-methylquinoxaline. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering curated data, detailed experimental methodologies, and visualizations of key workflows.

Core Physicochemical Properties

This compound, a derivative of the quinoxaline heterocyclic system, is a compound of interest in medicinal chemistry due to the established biological activities of the quinoxaline scaffold. A thorough understanding of its physicochemical properties is fundamental for its application in synthetic chemistry and drug design.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂ | --INVALID-LINK-- |

| Molecular Weight | 178.62 g/mol | --INVALID-LINK-- |

| Boiling Point | 272.5 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.292 g/cm³ | --INVALID-LINK-- |

| Refractive Index | 1.643 | --INVALID-LINK-- |

| LogP | 2.59160 | --INVALID-LINK-- |

| Melting Point | Not Reported | - |

| pKa | Not Reported | - |

| Solubility | Not Reported | - |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and characterization of this compound. The following sections provide representative methodologies based on established procedures for the synthesis of analogous quinoxaline derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the condensation of 4-methyl-1,2-phenylenediamine with an appropriate dicarbonyl compound to form the corresponding quinoxalinone, followed by chlorination.

Step 1: Synthesis of 7-methylquinoxalin-2(1H)-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-1,2-phenylenediamine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Reagent: To the stirred solution, add glyoxylic acid (1.05 equivalents) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 7-methylquinoxalin-2(1H)-one.

Step 2: Chlorination to this compound

-

Reaction Setup: In a fume hood, suspend the dried 7-methylquinoxalin-2(1H)-one (1.0 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Reaction: Gently reflux the mixture for 2-3 hours. The reaction should be monitored by TLC.

-

Work-up: After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. The chemical shifts, multiplicities, and coupling constants of the protons and carbons will be characteristic of the this compound structure.

-

Mass Spectrometry (MS): The molecular weight of the compound can be confirmed by mass spectrometry. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should also be observable in the mass spectrum.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows.

Caption: Synthetic workflow for this compound.

Caption: Characterization workflow for this compound.

Biological Activity and Potential Applications

Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The planar nature of the quinoxaline ring system allows for intercalation with DNA, and its derivatives have been shown to inhibit various enzymes involved in cellular proliferation.

While specific biological data for this compound is not extensively documented in the public domain, its structural similarity to other biologically active quinoxalines suggests its potential as a scaffold for the development of novel therapeutic agents. The chloro- and methyl-substituents can influence the compound's lipophilicity, electronic properties, and metabolic stability, thereby modulating its biological activity.

Representative Anticancer Activity of Quinoxaline Derivatives

To provide context for the potential of this compound, the following table summarizes the in vitro anticancer activity of several related quinoxaline derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2,3-di(furan-2-yl)quinoxalin-6-amine | A549 (Lung) | 0.87 | --INVALID-LINK-- |

| 2,3-di(thiophen-2-yl)quinoxalin-6-amine | A549 (Lung) | 1.24 | --INVALID-LINK-- |

| A series of 1,2,3,4-tetrahydro-pyrido[2,3-f]quinoxalin-2-ones | Various | 0.02-5.1 | --INVALID-LINK-- |

Experimental Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

The following is a generalized protocol for assessing the cytotoxic activity of a compound like this compound against cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for MTT assay to determine anticancer activity.

References

An In-depth Technical Guide to 2-Chloro-7-methylquinoxaline: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their versatile biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties, make them attractive scaffolds for drug discovery.[1][2] This technical guide provides a comprehensive overview of 2-Chloro-7-methylquinoxaline, a key intermediate in the synthesis of more complex quinoxaline-based molecules. This document details its molecular structure, physicochemical properties, and a representative experimental protocol for its synthesis. Furthermore, it explores the broader biological context of quinoxaline derivatives and visualizes potential synthetic and signaling pathways.

Molecular Structure and Physicochemical Properties

This compound is a substituted quinoxaline with a chlorine atom at the 2-position and a methyl group at the 7-position of the bicyclic heteroaromatic ring system.

Molecular Formula: C₉H₇ClN₂[3]

Molecular Weight: 178.62 g/mol [4]

The structural and key physicochemical data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 90272-84-7 | [3][4] |

| Molecular Formula | C₉H₇ClN₂ | [3] |

| Molecular Weight | 178.62 g/mol | [4] |

| Boiling Point | 272.5 °C at 760 mmHg | [3] |

| Density | 1.292 g/cm³ | [3] |

| Refractive Index | 1.643 | [3] |

| Flash Point | 144.8 °C | [3] |

| Appearance | Clear solution (form may vary) | [3] |

Synthesis of this compound: A Representative Experimental Protocol

The synthesis of this compound typically involves a two-step process: the condensation of a substituted ortho-phenylenediamine with an α-dicarbonyl compound to form a quinoxalinone intermediate, followed by a chlorination reaction.[5] The following is a representative protocol adapted from general methods for quinoxaline synthesis.

Step 1: Synthesis of 7-methylquinoxalin-2(1H)-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-1,2-phenylenediamine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Reagent: To this solution, add an equimolar amount of an α-keto acid or its ester, for example, glyoxylic acid or ethyl glyoxylate (1.0 equivalent).

-

Reaction Conditions: The reaction mixture is then heated to reflux for a period of 2 to 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, which typically results in the precipitation of the product. The solid is collected by vacuum filtration, washed with a cold solvent (e.g., cold ethanol), and dried under a vacuum to yield 7-methylquinoxalin-2(1H)-one.

Step 2: Chlorination to this compound

-

Reaction Setup: In a fume hood, suspend the dried 7-methylquinoxalin-2(1H)-one (1.0 equivalent) in a chlorinating agent such as phosphorus oxychloride (POCl₃) (5-10 equivalents). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.[6]

-

Reaction Conditions: The mixture is heated to reflux for 2 to 4 hours, with the reaction progress monitored by TLC.

-

Work-up and Isolation: After the reaction is complete, the mixture is carefully poured onto crushed ice with vigorous stirring. The acidic solution is then neutralized by the slow addition of a saturated sodium bicarbonate solution.

-

Extraction and Purification: The aqueous layer is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Biological and Pharmacological Context of Quinoxaline Derivatives

Quinoxaline derivatives are recognized for their broad spectrum of biological activities, making them privileged structures in drug discovery.[1][2] While specific data for this compound is not extensively documented in publicly available literature, the quinoxaline scaffold is a core component of molecules investigated for various therapeutic applications.

Key Reported Activities of Quinoxaline Derivatives:

-

Anticancer Activity: Many quinoxaline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2][7] Their mechanisms of action can be diverse, including the inhibition of kinases such as VEGFR-2.[7]

-

Antimicrobial Activity: The quinoxaline nucleus is present in several compounds with significant antibacterial and antifungal properties.[2][8]

-

Antiviral Activity: Certain quinoxaline derivatives have been identified as inhibitors of viral enzymes, such as HIV reverse transcriptase, indicating their potential as antiviral agents.[9]

-

Enzyme Inhibition: Substituted quinoxalines have been developed as inhibitors of various enzymes, including Apoptosis Signal-regulating Kinase 1 (ASK1), which is implicated in inflammatory and stress-induced signaling pathways.[10][11]

Given its reactive chloro-substituent, this compound serves as a versatile building block for the synthesis of a library of novel quinoxaline derivatives for biological screening. The chlorine atom can be readily displaced by various nucleophiles to introduce diverse functional groups, enabling the exploration of structure-activity relationships.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its synthesis is achievable through established chemical transformations, providing a foundation for the development of more complex molecules. While the direct biological profile of this specific compound is not widely reported, the broader class of quinoxaline derivatives exhibits a remarkable range of pharmacological activities. This makes this compound a molecule of significant interest for researchers and scientists in the field of drug discovery and development, serving as a key starting material for the exploration of new therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Henankerui.lookchem.com [Henankerui.lookchem.com]

- 4. parchem.com [parchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2-Chloro-7-methylquinoxaline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical parameter in drug development and chemical synthesis. This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-7-methylquinoxaline. Due to the limited availability of public quantitative solubility data for this specific compound, this document outlines a robust framework for its experimental determination. It includes detailed experimental protocols, a discussion of analytical quantification methods, and a template for data presentation. The provided methodologies are intended to enable researchers to generate precise and reproducible solubility profiles, aiding in process development, formulation, and preclinical assessment.

Introduction

This compound is a heterocyclic compound that belongs to the quinoxaline family. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] As an intermediate, its solubility in various organic solvents is a fundamental property that influences reaction kinetics, purification strategies such as crystallization, and the ease of handling and formulation.[2] A thorough understanding of its solubility profile is therefore essential for optimizing synthetic routes and for the development of any potential downstream applications.

Predicted Solubility Profile

Based on the general principle of "like dissolves like," the solubility of this compound can be qualitatively predicted.[2] The molecule possesses a bicyclic aromatic system, making it relatively non-polar. However, the presence of two nitrogen atoms in the pyrazine ring introduces some polarity and the potential for hydrogen bonding with protic solvents. The chloro and methyl substituents will also influence its solubility.

A qualitative prediction of solubility in common organic solvents is presented below:

-

High Solubility: Expected in chlorinated solvents like dichloromethane and chloroform, and in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are commonly used for a wide range of organic compounds.[3]

-

Moderate Solubility: Likely in polar protic solvents like methanol and ethanol, especially with heating, and in ethers like tetrahydrofuran (THF).[3]

-

Low Solubility: Expected in non-polar hydrocarbon solvents such as hexane and heptane. These are often used as anti-solvents for crystallization.[3]

It is crucial to note that these are predictions, and experimental verification is necessary for quantitative assessment.

Experimental Determination of Solubility

To obtain precise and reliable quantitative solubility data, the isothermal saturation method is a widely accepted and rigorous approach.[4] This method involves creating a saturated solution of the compound at a constant temperature and then quantifying the concentration of the solute in the solution.

Experimental Protocol: Isothermal Saturation Method

This protocol details the steps for determining the equilibrium solubility of this compound.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The required equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette. To ensure no solid particles are transferred, it is advisable to use a syringe filter.

-

Dilution: Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method as described in Section 4.

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow Diagram

Caption: Workflow for solubility determination via the isothermal saturation method.

Analytical Quantification Methods

The accurate quantification of the solute in the saturated solution is a critical step. Several methods can be employed, with the choice depending on the properties of the compound and the available instrumentation.

Gravimetric Analysis

The gravimetric method is a straightforward technique for determining solubility.[6][7]

Protocol:

-

Accurately weigh an empty, dry evaporating dish.

-

Pipette a known volume of the filtered saturated solution into the dish.

-

Weigh the dish with the solution.

-

Evaporate the solvent gently, for example, on a steam bath or in a fume hood.

-

Dry the dish containing the solid residue in an oven at an appropriate temperature until a constant weight is achieved.[8]

-

Cool the dish in a desiccator and weigh it again.

-

The difference between the final and initial weights of the dish gives the mass of the dissolved solute. The solubility can then be calculated based on the initial volume of the solution.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.[9][10]

Protocol:

-

Method Development: Develop an HPLC method capable of separating this compound from any potential impurities or degradation products. This typically involves selecting an appropriate column, mobile phase, and detector wavelength.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.[9]

-

Sample Analysis: Inject the diluted, filtered saturated solution into the HPLC system.

-

Concentration Determination: Determine the concentration of the compound in the sample by comparing its peak area to the calibration curve.

-

Solubility Calculation: Calculate the original solubility, accounting for the dilution factor.

UV-Vis Spectroscopy

If this compound has a distinct chromophore, UV-Vis spectroscopy can be a rapid and convenient method for quantification.[11][12]

Protocol:

-

Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of the compound to determine the wavelength at which it exhibits maximum absorbance.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to create a Beer-Lambert law calibration curve.[13]

-

Sample Analysis: Measure the absorbance of the diluted, filtered saturated solution at the λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the compound in the sample.

-

Solubility Calculation: Calculate the original solubility, taking into account the dilution factor.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table serves as a template for reporting experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method Used |

|---|---|---|---|---|

| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., UV-Vis |

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC |

| e.g., Hexane | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Methanol | e.g., 37 | Data to be determined | Data to be determined | e.g., HPLC |

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Solvent Polarity: As previously discussed, the principle of "like dissolves like" is a primary determinant.[2]

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship is important for processes like recrystallization.[2]

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies, which in turn can lead to different solubilities.

-

pH (for aqueous solutions): The nitrogen atoms in the quinoxaline ring can be protonated at acidic pH, which would likely increase the aqueous solubility of the compound.

Conclusion

References

- 1. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmacyjournal.info [pharmacyjournal.info]

- 8. pharmajournal.net [pharmajournal.net]

- 9. pharmaguru.co [pharmaguru.co]

- 10. pubs.acs.org [pubs.acs.org]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Biological Versatility of Quinoxaline Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The quinoxaline scaffold, a fused bicyclic heteroaromatic system composed of a benzene and a pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the diverse pharmacological properties of quinoxaline derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory activities. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to facilitate further research and development in this exciting field.

Anticancer Activity: Targeting the Hallmarks of Cancer

Quinoxaline derivatives have shown significant potential as anticancer agents, with numerous studies reporting their potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines.[1][2][3] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell growth, proliferation, survival, and metastasis.[4][5][6]

A primary mechanism of action for many anticancer quinoxaline derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes.[6][7] Dysregulation of kinase activity is a common feature of many cancers, making them attractive targets for therapeutic intervention. Quinoxaline-based compounds have been developed as inhibitors of various kinases, including receptor tyrosine kinases like EGFR and VEGFR, as well as intracellular kinases involved in pathways such as PI3K/AKT/mTOR.[8][9][10]

Furthermore, many quinoxaline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[4][6][11][12] This is a critical mechanism for eliminating malignant cells and is often achieved through the modulation of mitochondrial pathways and the activation of caspases.[13]

Quantitative Anticancer Data

The following tables summarize the in vitro cytotoxic activity of selected quinoxaline derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound | Cell Line | IC50 (µM) | Reference |

| VIIIc | HCT116 | 2.5 | [12] |

| VIIIc | MCF-7 | 9 | [12] |

| XVa | HCT116 | 4.4 | [12] |

| XVa | MCF-7 | 5.3 | [12] |

| Benzo[g]quinoxaline 3 | MCF-7 | 2.89 | [14] |

| Benzo[g]quinoxaline 9 | MCF-7 | 8.84 | [14] |

| Compound 4m | A549 | 9.32 ± 1.56 | [13] |

| Compound 4b | A549 | 11.98 ± 2.59 | [13] |

| 5-Fluorouracil (control) | A549 | 4.89 ± 0.20 | [13] |

| Compound 6k | Hela | 12.17 ± 0.9 | [15] |

| Compound 6k | HCT-116 | 9.46 ± 0.7 | [15] |

| Compound 6k | MCF-7 | 10.88 ± 0.8 | [15] |

| Doxorubicin (control) | Hela | 8.87 ± 0.6 | [15] |

| Doxorubicin (control) | HCT-116 | 5.57 ± 0.4 | [15] |

| Doxorubicin (control) | MCF-7 | 5.23 ± 0.3 | [15] |

Key Signaling Pathway in Cancer Targeted by Quinoxaline Derivatives

Figure 1: Simplified signaling pathways targeted by anticancer quinoxaline derivatives.

Antimicrobial and Antiviral Activity

The growing threat of antimicrobial resistance has spurred the search for new classes of antibiotics.[16] Quinoxaline derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[17][18] Some have also been investigated as potential agents against mycobacteria.[19]

In the realm of virology, quinoxaline derivatives have been explored for their potential to combat various viral infections.[20][21][22] Studies have reported activity against viruses such as Human Immunodeficiency Virus (HIV), Hepatitis C virus (HCV), and Human Cytomegalovirus (HCMV).[20][23]

Quantitative Antimicrobial and Antiviral Data

The following tables summarize the in vitro antimicrobial and antiviral activity of selected quinoxaline derivatives.

Table 2: Minimum Inhibitory Concentration (MIC) of Quinoxaline Derivatives against Bacteria

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoxaline Derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) (n=34) | 4 | [24] |

| Quinoxaline Derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) (n=12) | 2 | [24] |

| Vancomycin (control) | Methicillin-Resistant Staphylococcus aureus (MRSA) (n=38) | 4 | [24] |

| Vancomycin (control) | Methicillin-Resistant Staphylococcus aureus (MRSA) (n=4) | 2 | [24] |

| Compound 2d | Escherichia coli | 8 | [25] |

| Compound 3c | Escherichia coli | 8 | [25] |

Table 3: Antifungal Activity of Quinoxaline Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Compound 10 | Candida albicans | 16 | [25] |

| Compound 10 | Aspergillus flavus | 16 | [25] |

Table 4: Antiviral Activity of Quinoxaline Derivatives

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| Compound 1a | Human Cytomegalovirus (HCMV) | - | <0.05 | [23] |

| Compound 20 | Human Cytomegalovirus (HCMV) | - | <0.05 | [23] |

| Ganciclovir (control) | Human Cytomegalovirus (HCMV) | - | 0.59 | [23] |

| Compound 11 | Vaccinia virus | HEL | 2 | [26] |

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Quinoxaline derivatives have been investigated for their anti-inflammatory properties, with studies demonstrating their ability to reduce inflammation in various in vivo models.[11][27][28] A commonly used model is the carrageenan-induced paw edema assay in rodents.[5][9][29]

Quantitative Anti-inflammatory Data

The following table presents the in vivo anti-inflammatory activity of a selected quinoxaline derivative.

Table 5: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

| Compound | Dose | Edema Inhibition (%) | Reference |

| 7b | 0.01 mmol/kg | 41 | [3][20] |

| Indomethacin (control) | - | 47 | [3][20] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of quinoxaline derivatives.

General Experimental Workflow for Screening Quinoxaline Derivatives

Figure 2: A generalized experimental workflow for the development of quinoxaline derivatives.

Synthesis of Quinoxaline Derivatives

The most common and classical method for synthesizing the quinoxaline ring is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7][18][27]

General Procedure:

-

Dissolve the o-phenylenediamine derivative in a suitable solvent, such as ethanol or acetic acid.

-

Add the 1,2-dicarbonyl compound to the solution.

-

The reaction mixture is typically refluxed for a period ranging from a few hours to overnight.[4]

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution.

-

The crude product is then collected by filtration, washed, and purified, typically by recrystallization from an appropriate solvent.

Microwave-assisted synthesis has also been employed to improve reaction times and yields.[3][20]

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell viability and proliferation in response to potential therapeutic agents.[30][31]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[32]

-

Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[32]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[33]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[30][33]

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][11][16]

Protocol:

-

Cell Treatment: Treat cells with the quinoxaline derivative for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[2]

-

Resuspension: Resuspend the cells in 1X Binding Buffer.[1][11]

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.[2]

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[1]

-

Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[1]

In Vivo Anti-inflammatory: Carrageenan-Induced Paw Edema

This is a standard and reproducible model for evaluating the acute anti-inflammatory activity of compounds.[5][9][29][34]

Protocol:

-

Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions.

-

Compound Administration: Administer the quinoxaline derivative or a control vehicle orally or intraperitoneally. A positive control, such as indomethacin, is also used.

-

Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.[34]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Kinase Inhibition: Western Blotting

Western blotting is a widely used technique to detect and quantify specific proteins in a sample, and it can be adapted to assess the inhibition of kinase activity.[35][36][37][38]

Protocol:

-

Cell Treatment and Lysis: Treat cells with the quinoxaline derivative and a relevant stimulus (e.g., a growth factor to activate a specific kinase). Lyse the cells to extract proteins.[35]

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).[35]

-

Blocking: Block the membrane to prevent non-specific antibody binding.[38]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its downstream substrate.[35]

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.[35]

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[35]

-

Analysis: Quantify the band intensities to determine the level of protein phosphorylation and, consequently, the inhibitory effect of the quinoxaline derivative. To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein.[37]

Conclusion

Quinoxaline derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents underscores their potential for the development of new and effective therapies. This technical guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological processes. Further exploration of the structure-activity relationships, mechanisms of action, and in vivo efficacy of novel quinoxaline derivatives is warranted to fully realize their therapeutic potential.

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances on quinoxalines as target‐oriented chemotherapeutic anticancer agents through apoptosis | Semantic Scholar [semanticscholar.org]

- 7. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 8. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities | Bentham Science [eurekaselect.com]

- 9. inotiv.com [inotiv.com]

- 10. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 19. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dadun.unav.edu [dadun.unav.edu]

- 21. researchgate.net [researchgate.net]

- 22. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. dovepress.com [dovepress.com]

- 25. mdpi.com [mdpi.com]

- 26. mdpi.com [mdpi.com]

- 27. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]

- 28. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 30. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 32. texaschildrens.org [texaschildrens.org]

- 33. ijprajournal.com [ijprajournal.com]

- 34. bio-protocol.org [bio-protocol.org]

- 35. benchchem.com [benchchem.com]

- 36. tandfonline.com [tandfonline.com]

- 37. m.youtube.com [m.youtube.com]

- 38. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Quinoxaline Compounds: A Technical Guide to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] The versatile quinoxaline scaffold, formed by the fusion of a benzene ring and a pyrazine ring, serves as a privileged structure in the design of novel therapeutic agents.[2][3] These compounds have demonstrated promising potential in a variety of therapeutic areas, including oncology, infectious diseases, inflammation, and neurodegenerative disorders.[1][4] This technical guide provides an in-depth overview of the therapeutic applications of quinoxaline compounds, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant signaling pathways to support further research and drug development efforts.

Anticancer Activity

Quinoxaline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[5][6] Their mechanisms of action are often multifaceted, primarily involving the inhibition of key protein kinases crucial for cancer cell proliferation, survival, and angiogenesis.[3][7]

Mechanism of Action

A substantial number of quinoxaline-based compounds function as selective ATP-competitive inhibitors of various kinases. These include, but are not limited to, Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), c-Met, and components of the PI3K/Akt/mTOR signaling pathway.[3][7][8] By blocking the signaling cascades mediated by these kinases, quinoxaline derivatives can effectively halt tumor growth and progression.[8] For instance, certain derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[7][9]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity (IC50 values) of selected quinoxaline derivatives against various human cancer cell lines, providing a benchmark for the comparison of newly synthesized compounds.[10]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| FQ | MDA-MB-231 (Breast) | < 16 | [9] |

| MQ | MDA-MB-231 (Breast) | < 16 | [9] |

| FQ | HCT-116 (Colon) | < 16 | [9] |

| MQ | HCT-116 (Colon) | < 16 | [9] |

| FQ | DU-145 (Prostate) | < 16 | [9] |

| MQ | DU-145 (Prostate) | < 16 | [9] |

| Compound 1 | MCF-7 (Breast) | 0.00021 | [10] |

| Compound 1 | NCI-H460 (Lung) | 0.00032 | [10] |

| Compound 1 | SF-268 (CNS) | 0.00016 | [10] |

| Compound 3 | MCF-7 (Breast) | 0.0022 | [10] |

| Compound 4a | MCF-7 (Breast) | 3.21 | [10] |

| Compound 4a | HepG2 (Liver) | 4.54 | [10] |

| Compound 4a | HCT-116 (Colon) | 3.87 | [10] |

| Compound 5 | SMMC-7721 (Liver) | 0.071 | [10] |

| Compound 5 | HeLa (Cervical) | 0.126 | [10] |

| VIId | HCT116 (Colon) | > 50 | [7] |

| VIIIa | HepG2 (Liver) | 9.8 | [7] |

| VIIIc | HCT116 (Colon) | 2.5 | [7] |

| VIIIc | MCF-7 (Breast) | 9 | [7] |

| VIIIe | HCT116 (Colon) | > 50 | [7] |

| XVa | HCT116 (Colon) | 4.4 | [7] |

| XVa | MCF-7 (Breast) | 5.3 | [7] |

| 17b | MCF-7 (Breast) | 2.3 | [11] |

| 17b | HepG-2 (Liver) | 2.8 | [11] |

| 15b | MCF-7 (Breast) | 5.8 | [11] |

| 15b | HepG-2 (Liver) | 4.2 | [11] |

| Sorafenib (control) | MCF-7 (Breast) | 3.51 | [11] |

| Sorafenib (control) | HepG-2 (Liver) | 2.17 | [11] |

| 4b | A549 (Lung) | 11.98 | [12] |

| 4m | A549 (Lung) | 9.32 | [12] |

| 5-Fluorouracil (control) | A549 (Lung) | 4.89 | [12] |

| 8a | K-562 (Leukemia) | 0.031 | [13] |

| 8b | K-562 (Leukemia) | < 0.01 | [13] |

Signaling Pathway Visualization

The following diagram illustrates the inhibitory effect of certain quinoxaline derivatives on the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell survival and proliferation that is often dysregulated in cancer.[8]

Quinoxaline inhibition of the PI3K/Akt/mTOR pathway.

Antimicrobial Activity

Quinoxaline derivatives have demonstrated significant activity against a broad range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[14][15][16] This makes them a promising scaffold for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.[16]

Mechanism of Action

The precise mechanisms of antimicrobial action for all quinoxaline derivatives are not fully elucidated, but several modes of action have been proposed. For quinoxaline-1,4-di-N-oxide derivatives, their activity is often linked to their ability to be bioreduced, generating reactive oxygen species that can damage cellular components such as DNA and proteins.[17] Other derivatives may interfere with essential cellular processes, though further research is needed to fully characterize these mechanisms.

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various quinoxaline derivatives against several bacterial and fungal strains.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Unnamed Derivative | MRSA (avg. of 60 isolates) | 1-4 (most isolates) | [18] |

| Compound 3 | Bacillus subtilis | 16 | [18] |

| Compound 4 | Bacillus subtilis | 16 | [18] |

| Compound 6a | Bacillus subtilis | 16 | [18] |

| Compound 10 | Candida albicans | N/A | [18] |

| Compound 10 | Aspergillus flavus | N/A | [18] |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and subsequent antimicrobial evaluation of novel quinoxaline compounds.

Workflow for antimicrobial evaluation of quinoxalines.

Anti-inflammatory Activity

Several quinoxaline derivatives have exhibited potent anti-inflammatory properties.[17][19] Their mechanism of action often involves the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

Mechanism of Action

A primary mechanism of anti-inflammatory action for some quinoxalines is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which plays a crucial role in the synthesis of pro-inflammatory prostaglandins.[20] Additionally, some derivatives have been shown to inhibit lipoxygenase (LOX) and modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor that regulates the expression of many inflammatory genes.[17][19]

Quantitative Data: COX Inhibition

The following table presents the in vitro COX-1 and COX-2 inhibitory activities of selected quinoxaline derivatives, along with their selectivity index for COX-2.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 | Reference(s) |

| Compound 13 | 30.41 | 0.46 | 66.11 | [18][20] |

| Compound 11 | 37.96 | 0.62 | 61.23 | [18][20] |

| Compound 5 | 40.31 | 0.83 | 48.58 | [18][20] |

| Compound 4a | 28.8 | 1.17 | 24.61 | [18][20] |

Antiviral and Neuroprotective Activities

Beyond their anticancer and antimicrobial properties, quinoxaline derivatives have also shown promise as antiviral and neuroprotective agents.

Antiviral Activity

Quinoxaline-based compounds have been investigated for their activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C virus (HCV), and various respiratory viruses.[21][22][23] Their mechanisms of action are diverse and target-specific, including the inhibition of viral enzymes such as reverse transcriptase.[22]

Neuroprotective Activity

Recent studies have highlighted the neuroprotective effects of certain quinoxaline derivatives, suggesting their potential in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[24][25][26] These compounds have been shown to enhance neuronal viability, reduce oxidative stress by scavenging reactive oxygen species (ROS), inhibit acetylcholinesterase (AChE), and downregulate inflammatory cytokines in neuronal cells.[24][25]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of quinoxaline compounds.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][18]

-

Cell Seeding: Harvest and count cancer cells. Seed the cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[10][18]

-

Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% (v/v). Replace the old medium with the medium containing different concentrations of the compounds. Include vehicle and blank controls. Incubate for 48-72 hours.[10]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

-

Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10][18]

-

Absorbance Measurement: Shake the plate gently and measure the absorbance at 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.[10]

Apoptosis Detection: Annexin V-FITC/PI Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18]

-

Cell Culture and Treatment: Culture cells and induce apoptosis by treating them with the quinoxaline derivative for a specified time.[18]

-

Cell Harvesting and Staining: Collect both adherent and floating cells. Wash the cells with cold 1X PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.[18]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.[10]

-

Data Analysis: Differentiate cell populations based on their fluorescence:

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[27]

-

Preparation of Inoculum: Grow the microbial strains in an appropriate broth medium to a standardized concentration.

-

Compound Dilution: Prepare two-fold serial dilutions of the quinoxaline compounds in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[28]

Conclusion

Quinoxaline and its derivatives represent a highly versatile and promising class of compounds with a wide range of therapeutic applications. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents warrants continued investigation. The ability to readily modify the quinoxaline scaffold allows for the fine-tuning of their pharmacological properties, offering a robust platform for the development of novel and more effective therapeutic agents. The data and protocols presented in this guide aim to facilitate further research and development in this exciting field of medicinal chemistry.

References

- 1. A review on the therapeutic potential of quinoxaline derivatives [wisdomlib.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and biological evaluation of novel quinoxaline aryl ethers as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives [mdpi.com]

- 16. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dadun.unav.edu [dadun.unav.edu]

- 18. benchchem.com [benchchem.com]

- 19. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. journalajrb.com [journalajrb.com]

- 26. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

2-Chloro-7-methylquinoxaline: A Versatile Building Block for Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-7-methylquinoxaline is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. Its unique structural features, including a reactive chlorine atom at the 2-position, make it a valuable synthon for the construction of a diverse array of more complex molecules. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role as a scaffold for the development of kinase inhibitors and antibacterial agents. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its use in research and development.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their wide range of biological activities. The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, serves as a "privileged structure" in medicinal chemistry, frequently appearing in molecules with anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] this compound, with its reactive chloro group, is a key intermediate that allows for facile diversification of the quinoxaline core, making it an excellent starting point for the generation of compound libraries for drug discovery.[2]

Synthesis of this compound

The most common and practical synthesis of this compound involves a two-step procedure starting from 4-methyl-1,2-phenylenediamine. The initial step is the condensation with an appropriate dicarbonyl compound to form the quinoxalinone ring, followed by chlorination.

Figure 1: General synthetic pathway for this compound.

Experimental Protocol: Synthesis of 7-methylquinoxalin-2(1H)-one

A mixture of 4-methyl-1,2-phenylenediamine (1.0 eq) and glyoxylic acid (1.05 eq) in ethanol is refluxed for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 7-methylquinoxalin-2(1H)-one.

Experimental Protocol: Synthesis of this compound

7-methylquinoxalin-2(1H)-one (1.0 eq) is suspended in phosphorus oxychloride (POCl₃, 5-10 eq). A catalytic amount of N,N-dimethylformamide (DMF) is added, and the mixture is refluxed for 2-4 hours. The reaction is monitored by TLC. After completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring. The resulting mixture is neutralized with a saturated solution of sodium bicarbonate. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure this compound.

| Compound | Molecular Formula | Molecular Weight | CAS Number | Physical Properties |

| This compound | C₉H₇ClN₂ | 178.62 | 90272-84-7 | Boiling Point: 272.5°C at 760 mmHg, Flash Point: 144.8°C |

Key Reactions and Applications in Organic Synthesis

The chlorine atom at the 2-position of this compound is susceptible to displacement by various nucleophiles and participates in several palladium-catalyzed cross-coupling reactions, making it a versatile intermediate.

Nucleophilic Substitution Reactions

The chloro group can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functional groups.

Figure 2: General scheme for nucleophilic substitution of this compound.

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), the desired amine (1.1-1.5 eq) and a base (e.g., K₂CO₃, Et₃N, 2.0 eq) are added. The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| 2-chloro-3-methylquinoxaline | 4-hydroxy benzaldehyde | 2-(p-formylphenoxy)-3-methyl quinoxaline | - | [3] |

| 2,3-dichloroquinoxaline | steroidal semicarbazones | steroidal oxazolo quinoxaline | 65-85 | [4] |

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the quinoxaline core and various aryl or vinyl groups.

Figure 3: General scheme for the Suzuki-Miyaura coupling of this compound.

In a reaction vessel, this compound (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq) are combined in a suitable solvent system (e.g., toluene/water, dioxane/water). The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for several hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| 2,6-dichloroquinoxaline | phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 75 | [5] |

| 2,6-dichloroquinoxaline | 4-methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 90 | [5] |

Buchwald-Hartwig Amination

This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds, allowing the coupling of this compound with a wide range of primary and secondary amines.

Figure 4: General scheme for the Buchwald-Hartwig amination of this compound.

A mixture of this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 eq) in an anhydrous solvent (e.g., toluene, dioxane) is heated under an inert atmosphere. The reaction is monitored by TLC or GC-MS. After completion, the reaction is quenched, and the product is extracted and purified by column chromatography.[6][7]

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 2-bromopyridines | volatile amines | Not specified | Not specified | Not specified | - | [8] |

| aryl chlorides | amines | Mn(OAc)₂/Cu(OAc)₂ | Not specified | solvent-free | - | [9] |

Applications in Medicinal Chemistry

The quinoxaline scaffold is a key component in numerous biologically active compounds. Derivatives of this compound are of particular interest in the development of kinase inhibitors and antibacterial agents.

Kinase Inhibitors

Quinoxaline derivatives have been identified as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy.[1] The ability to easily modify the 2-position of the 7-methylquinoxaline core allows for the synthesis of focused libraries to probe the ATP-binding site of different kinases. For example, analogs of 6,7-dimethyl quinoxaline have shown selectivity for Glycogen Synthase Kinase 3β (GSK3β), Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), and CDC-like kinase 1 (CLK1).[1]

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| Quinoxaline Derivative | ASK1 | 30.17 | [2] |

| Quinoxaline Derivative | Human CK2 | 49 | [10] |

| Quinoxaline Analogues | EGFR tyrosine kinase | - | [3] |

Antibacterial Agents

The emergence of antibiotic-resistant bacteria is a major global health concern. Quinoxaline derivatives have demonstrated significant activity against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The synthesis of novel quinoxaline-based compounds is a promising strategy for the development of new antibacterial drugs.

| Compound Class | Bacterial Strain | MIC (μg/mL) | Reference |

| Quinoxaline Derivative | MRSA | 4 | [4] |

| 2,3-N,N-diphenyl quinoxaline derivatives | S. aureus, E. faecalis | 0.25 - 1 | [11] |

| C-2 amine-substituted quinoxaline analogues | S. aureus | 4 - 16 | [1] |

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity allows for the straightforward introduction of a wide array of functional groups through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This versatility makes it an ideal starting material for the synthesis of diverse compound libraries, particularly for the discovery of new therapeutic agents. The demonstrated potential of quinoxaline derivatives as kinase inhibitors and antibacterial agents underscores the importance of this compound as a key intermediate in modern drug discovery and development. This guide provides the necessary foundational knowledge and experimental guidance for researchers to effectively utilize this powerful synthon in their synthetic endeavors.

References

- 1. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Divergent synthesis of quinoxalin-2(1H)-one derivatives through photoinduced C–H functionalization without a photocatalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Compounds Containing 2,3‐Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin‐Resistant Staphylococcus aureus, Enterococcus faecalis, and Their Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-Chloro-7-methylquinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data, experimental protocols, and a representative synthetic workflow for 2-chloro-7-methylquinoxaline. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of quinoxaline derivatives in medicinal chemistry and materials science.

Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 | ~8.6 | s | - |

| H-5 | ~7.9 | d | ~8.5 |